molecular formula C12H16O2S B1366182 5-Propyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylic acid CAS No. 667436-13-7

5-Propyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylic acid

Cat. No. B1366182
M. Wt: 224.32 g/mol
InChI Key: MEDWTNRKBDWLPG-UHFFFAOYSA-N
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Description

“5-Propyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylic acid” is a chemical compound with the CAS Number: 667436-13-7 . It has a molecular weight of 224.32 . This compound is a solid at room temperature . It is a versatile compound with potential applications in diverse scientific research areas such as medicinal chemistry, organic synthesis, and materials science.


Molecular Structure Analysis

The IUPAC name for this compound is 5-propyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylic acid . The InChI code is 1S/C12H16O2S/c1-2-3-8-4-5-10-9 (6-8)7-11 (15-10)12 (13)14/h7-8H,2-6H2,1H3, (H,13,14) .


Physical And Chemical Properties Analysis

This compound is a solid at room temperature .

Scientific Research Applications

Biocatalyst Inhibition by Carboxylic Acids

Carboxylic acids, including compounds like 5-Propyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylic acid, have shown to be inhibitory to microbes such as Escherichia coli and Saccharomyces cerevisiae at concentrations lower than those desired for yield and titer in fermentative production. These acids, often used as food preservatives due to their microbial inhibitory properties, can cause damage to cell membranes and decrease internal pH of microbes, highlighting the need for metabolic engineering strategies to increase microbial robustness for improved industrial performance (Jarboe et al., 2013).

Solvent Developments for Liquid-Liquid Extraction of Carboxylic Acids

The production of organic acids through fermentative routes, including carboxylic acids, has spurred research into efficient recovery methods from diluted aqueous streams. Liquid-liquid extraction (LLX) has been identified as a main technology for this purpose. Recent developments have introduced new solvents such as ionic liquids, alongside traditional amines and organophosphorous extractants, to enhance the efficiency of acid extractions, including the recovery of carboxylic acids from fermentation broths. These advancements aim at optimizing the economic feasibility of processes involving lower acid concentrations (Sprakel & Schuur, 2019).

Safety And Hazards

For safety information, it’s recommended to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

properties

IUPAC Name

5-propyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O2S/c1-2-3-8-4-5-10-9(6-8)7-11(15-10)12(13)14/h7-8H,2-6H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEDWTNRKBDWLPG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1CCC2=C(C1)C=C(S2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60407394
Record name 5-propyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60407394
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Propyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylic acid

CAS RN

667436-13-7
Record name 5-propyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60407394
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Propyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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